4-((4-Methylphenyl)sulfonyl)phenol
Overview
Description
4-((4-Methylphenyl)sulfonyl)phenol is a chemical compound with the linear formula C13H12O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm the product’s identity and/or purity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 4-(Methylsulfonyl)phenol, has been synthesized using Oxone in ethanol and water at 20 degrees Celsius for 18 hours .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=S(C1=CC=C(C)C=C1)(C(C=C2)=CC=C2O)=O
. This indicates the presence of a sulfonyl group attached to a phenol group, with a methyl group attached to the phenyl ring of the sulfonyl group .
Scientific Research Applications
Electrolysis and Chemical Synthesis
4-((4-Methylphenyl)sulfonyl)phenol and its related compounds have been identified in the electrolysis of certain dyes, such as Reactive Black 5. This process is significant in understanding the chemical transformations of dyes in wastewater treatment (Elizalde-González et al., 2012).
Sulfonation Processes
The compound plays a role in the sulfonation of phenols, anisole, and similar compounds. This process is essential in the synthesis of various chemical intermediates and the understanding of reaction mechanisms (Wit et al., 2010).
Biological Evaluation and Metal Complexes
Sulfonamide-derived new ligands and their metal complexes, related to this compound, have been synthesized and characterized for their potential antibacterial and antifungal activities (Chohan & Shad, 2011).
Acid Dissociation and Spectral Properties
Investigation of the acid dissociation, UV, and IR spectra of derivatives of bis-(4-hydroxyphenyl)sulfides, sulfoxides, and sulfones, which are related to this compound, has been conducted. This research is relevant for understanding the electronic effects of sulfonyl groups (Ōae et al., 1967).
Polymer Synthesis and Applications
A new type of polyphenol, related to this compound, has been synthesized, showing potential applications in solar-cell technology due to its electrochemical properties (Demir, 2012).
Catalysis and Kinetic Studies
The compound and its derivatives have been used in studies focusing on the kinetics of reactions such as the alkylation of phenol, highlighting its role in catalytic processes (Elavarasan et al., 2011).
Safety and Hazards
4-((4-Methylphenyl)sulfonyl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 4-((4-Methylphenyl)sulfonyl)phenol were not found, a related compound, 2-(4-methylsulfonyl phenyl) indole derivatives, has been synthesized and assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities . This suggests potential future directions in the development of new compounds with different biological profiles .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARVWLPQZIRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224826 | |
Record name | 4-((4-Methylphenyl)sulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-77-9 | |
Record name | 4-((4-Methylphenyl)sulfonyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC400319 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-((4-Methylphenyl)sulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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